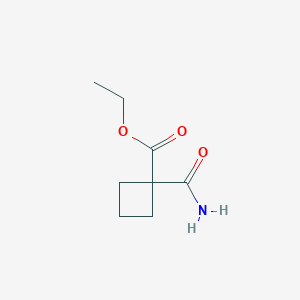

Ethyl 1-(aminocarbonyl)cyclobutanecarboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Ethyl 1-(aminocarbonyl)cyclobutanecarboxylate is a compound that falls within the category of cyclobutane derivatives, which are known for their unique chemical and physical properties due to the strained four-membered ring structure. Cyclobutane amino acids, in particular, have garnered interest in the field of medicinal chemistry and as potential agents in Boron Neutron Capture Therapy (BNCT) .

Synthesis Analysis

The synthesis of cyclobutane derivatives often involves strategies such as [2+2] cycloaddition reactions. For instance, the synthesis of 1-amino-3-[2-(1,7-dicarba-closo-dodecaboran(12)-1-yl)ethyl]cyclobutanecarboxylic acid, a potential BNCT agent, was achieved through the monoalkylation of m-carborane followed by a [2+2] cycloaddition with dichloroketene and subsequent reductive dechlorination . Similarly, the synthesis of cis-cyclobutane γ-amino acids in enantiomerically pure form was accomplished using a photochemical [2+2] cycloaddition reaction between ethylene and an unsaturated γ-lactam . These methods highlight the versatility and efficiency of cycloaddition reactions in constructing the cyclobutane core with amino acid functionalities.

Molecular Structure Analysis

The molecular structure of cyclobutane derivatives is characterized by the presence of a four-membered ring, which imposes strain and influences the compound's reactivity. The crystal structure of related compounds, such as ethyl 5-amino-1-[(5'-methyl-1'-t-butyl-4'-pyrazolyl)carbonyl]-3-methylthio-1H-pyrazole-4-carboxylate, has been determined by X-ray diffraction, revealing a monoclinic space group and specific geometric parameters . These structural analyses are crucial for understanding the three-dimensional arrangement of atoms and the potential for intermolecular interactions.

Chemical Reactions Analysis

Cyclobutane derivatives can participate in various chemical reactions due to their strained ring system and functional groups. For example, the synthesis of ethyl 2-amino-4-(4-fluorophenyl)-6-phenylcyclohexa-1,3-diene-1-carboxylate involved the reaction of a bromophenyl compound with ammonium acetate in glacial acetic acid . The presence of amino and carboxylate groups in these molecules allows for the formation of hydrogen bonds, which can lead to the formation of two-dimensional networks in the crystal .

Physical and Chemical Properties Analysis

The physical and chemical properties of cyclobutane derivatives are influenced by their molecular structure. For instance, the crystallographic data provide insights into the density and molecular weight, which are important for the characterization of these compounds . The presence of functional groups such as amino and carboxylate also affects properties like solubility and reactivity, which are essential for their potential application in medicinal chemistry and BNCT .

Applications De Recherche Scientifique

Polymerization and Organic Synthesis

Ethyl 1-(aminocarbonyl)cyclobutanecarboxylate and its derivatives have been utilized in polymer chemistry. For instance, the oligomerization of Ethyl 1-[(4-hydroxyphenyl)aminocarbonyl)]-2-vinylcyclopropane carboxylate was catalyzed by horseradish peroxidase in the presence of cyclodextrine at room temperature in phosphate buffer, leading to cross-linked polymers via free radical polymerization (Pang, Ritter, & Tabatabai, 2003). Additionally, monomers like Ethyl 1-bicyclobutanecarboxylate were synthesized from 1,1-cyclobutanedicarhoxylic acid and subjected to free radical polymerization, behaving similarly to their vinyl counterparts (Drujon, Riess, Hall, & Padías, 1993).

Boron Neutron Capture Therapy (BNCT)

Ethyl 1-(aminocarbonyl)cyclobutanecarboxylate derivatives have been explored as potential agents for Boron Neutron Capture Therapy (BNCT), a type of radiation therapy for cancer. Several studies have reported the synthesis of unnatural amino acids, such as 1-amino-3-[2-(1,7-dicarba-closo-dodecaboran(12)-1-yl)ethyl]cyclobutanecarboxylic acid, showing promise in this field (Srivastava, Singhaus, & Kabalka, 1997). These compounds are designed to be used in BNCT for targeting cancer cells more effectively.

Other Organic Synthesis Applications

Ethyl 1-(aminocarbonyl)cyclobutanecarboxylate is also involved in various other organic synthesis processes. For instance, it has been used in the synthesis of water-soluble boronated amino acids, which are important for developing new therapeutic agents (Das et al., 2000). The compound has been used in the preparation of differentially protected 1‐aminocyclobutane carboxylic acid, demonstrating its versatility in organic synthesis (Kim & Wood, 2004).

Safety And Hazards

Propriétés

IUPAC Name |

ethyl 1-carbamoylcyclobutane-1-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13NO3/c1-2-12-7(11)8(6(9)10)4-3-5-8/h2-5H2,1H3,(H2,9,10) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XJENSZIDXWFFGW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1(CCC1)C(=O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701190287 |

Source

|

| Record name | Cyclobutanecarboxylic acid, 1-(aminocarbonyl)-, ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701190287 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

171.19 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 1-(aminocarbonyl)cyclobutanecarboxylate | |

CAS RN |

1142198-19-3 |

Source

|

| Record name | Cyclobutanecarboxylic acid, 1-(aminocarbonyl)-, ethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1142198-19-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cyclobutanecarboxylic acid, 1-(aminocarbonyl)-, ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701190287 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

acetic acid](/img/structure/B1327064.png)

![3-(5-{[(4-Fluorophenyl)amino]carbonyl}-1,3,4-thiadiazol-2-yl)propanoic acid](/img/structure/B1327068.png)

![(1-{[(3,4,5-Trimethoxyphenyl)amino]-carbonyl}piperidin-4-YL)acetic acid](/img/structure/B1327069.png)

![3-(5-{[(2,4-Difluorophenyl)amino]carbonyl}-1,3,4-thiadiazol-2-yl)propanoic acid](/img/structure/B1327070.png)

![3-(5-{[(2-Fluorophenyl)amino]carbonyl}-1,3,4-thiadiazol-2-yl)propanoic acid](/img/structure/B1327071.png)

![[(5-{[(3-Fluorophenyl)amino]carbonyl}-1,3,4-thiadiazol-2-yl)methoxy]acetic acid](/img/structure/B1327072.png)

![4-[(5-{[(3,4-Difluorophenyl)amino]carbonyl}-1,3,4-thiadiazol-2-yl)methoxy]benzoic acid](/img/structure/B1327078.png)

![Ethyl 5-{[(3-chlorophenyl)amino]carbonyl}-1,3,4-thiadiazole-2-carboxylate](/img/structure/B1327079.png)

![1-{3-[5-(ethoxycarbonyl)-2,4-dimethyl-1H-pyrrol-3-yl]propanoyl}piperidine-4-carboxylic acid](/img/structure/B1327081.png)

![4-({[5-(2-Fluorobenzyl)-1,3,4-thiadiazol-2-YL]-carbonyl}amino)benzoic acid](/img/structure/B1327084.png)

![4-[(5-{[(2,4-Difluorophenyl)amino]carbonyl}-1,3,4-thiadiazol-2-yl)methoxy]benzoic acid](/img/structure/B1327085.png)